3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 736948-93-9
VCID: VC5953310
InChI: InChI=1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+
SMILES: COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC
Molecular Formula: C11H11ClO4
Molecular Weight: 242.66

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid

CAS No.: 736948-93-9

Cat. No.: VC5953310

Molecular Formula: C11H11ClO4

Molecular Weight: 242.66

* For research use only. Not for human or veterinary use.

3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid - 736948-93-9

Specification

CAS No. 736948-93-9
Molecular Formula C11H11ClO4
Molecular Weight 242.66
IUPAC Name (E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+
Standard InChI Key FZFFFBWBOZMKEP-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is C₁₁H₁₁ClO₄, with an exact molecular weight of 242.66 g/mol. Its IUPAC nomenclature reflects the (E)-configuration of the propenoic acid moiety, which adopts a trans orientation relative to the aromatic ring. Key identifiers include:

PropertyValueSource
SMILESCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC
InChIKeyFZFFFBWBOZMKEP-UHFFFAOYSA-N
PubChem CID2414117

Structural Analogues and Classification

This compound shares structural homology with:

  • 3-(3-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid (PubChem CID 53406633), differing by a hydroxyl group instead of chlorine .

  • 3,4,5-Trihydroxycinnamic acid (PubChem CID 5382849), which lacks methoxy and chloro substituents .
    The chloro and methoxy groups significantly alter electronic properties compared to these analogs, enhancing lipophilicity and influencing intermolecular interactions.

Synthesis and Preparation

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol or chromatography. Structural confirmation relies on:

  • NMR Spectroscopy: To verify substituent positions and (E)-configuration.

  • Mass Spectrometry: For molecular weight validation.

Physical and Chemical Properties

Physicochemical Parameters

PropertyValue/DescriptionSource
Melting PointNot reported
SolubilityLikely low in water; soluble in DMSO
LogPEstimated ~2.5 (calculated)

The LogP value suggests moderate lipophilicity, favorable for membrane permeability in biological systems. The chloro group’s electron-withdrawing effect may reduce solubility in polar solvents compared to non-chlorinated analogs .

Stability and Reactivity

  • Thermal Stability: Expected to decompose above 200°C, consistent with cinnamic acid derivatives.

  • Photoreactivity: The conjugated double bond may undergo [2+2] cycloaddition under UV light .

  • Acid/Base Behavior: The carboxylic acid group (pKa ~4.5) enables salt formation with bases.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-donating methoxy groups direct electrophiles to the ortho and para positions relative to themselves, while the chloro group deactivates the ring. For example, nitration would preferentially occur at the 6-position of the aromatic ring.

Addition Reactions

The α,β-unsaturated carboxylic acid moiety undergoes:

  • Michael Additions: With nucleophiles (e.g., thiols, amines) at the β-carbon .

  • Hydrogenation: Catalytic hydrogenation yields the saturated 3-(3-chloro-4,5-dimethoxyphenyl)propanoic acid.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound Optimization: Structural modifications (e.g., esterification, amidation) to improve bioavailability.

  • Prodrug Development: Carboxylic acid group facilitates conjugation with targeting moieties.

Organic Synthesis

  • Building Block: For heterocyclic compounds (e.g., coumarins, flavones) via cyclization reactions .

Research Gaps and Future Directions

  • Synthetic Methodology: Develop regioselective routes for large-scale production.

  • Biological Screening: Evaluate antiparasitic, antiviral, and anti-inflammatory activities.

  • Structure-Activity Relationships: Compare chloro vs. bromo/methyl substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator